2-Amino-2-methylpropanamide

Descripción general

Descripción

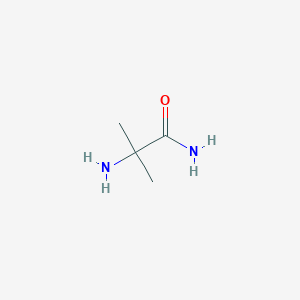

2-Amino-2-methylpropanamide is an organic compound with the molecular formula C4H10N2O It is a derivative of propanamide, featuring an amino group and a methyl group attached to the second carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methylpropanamide typically involves the reaction of 2-amino-2-methylpropanol with an appropriate amide-forming reagent. One common method is the reaction of 2-amino-2-methylpropanol with acetic anhydride, which yields this compound under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve the large-scale reaction of isobutylene with chlorine in the presence of acetonitrile, followed by hydrolysis to yield the desired amide . This method allows for efficient production of the compound in significant quantities.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

2-Amino-2-methylpropanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mecanismo De Acción

The mechanism of action of 2-Amino-2-methylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can affect enzymatic activity, protein folding, and other biochemical processes .

Comparación Con Compuestos Similares

2-Propanamine, 2-methyl-:

2-Amino-2-methylpropanol: This compound is a precursor in the synthesis of 2-Amino-2-methylpropanamide and has similar chemical properties.

Uniqueness: this compound is unique due to its combination of an amino group and an amide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various scientific and industrial applications.

Actividad Biológica

2-Amino-2-methylpropanamide, also known as 2-methylalaninamide, is a chemical compound characterized by its amide functional group and branched amine structure. With the molecular formula C₄H₁₁N₂O, it has garnered interest in various fields, particularly in biochemical research and pharmaceutical applications. This article delves into the biological activity of this compound, exploring its potential uses, interactions with biological systems, and relevant case studies.

- Molecular Formula : C₄H₁₁N₂O

- Molecular Weight : 102.14 g/mol

- CAS Number : 16252-90-7

- Solubility : Soluble in water

- Appearance : White crystalline solid

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural similarity to amino acids, which allows it to interact with various biological macromolecules. Preliminary studies suggest that it may have applications in proteomics and drug design due to its unique reactivity profile.

Potential Biological Activities

- Proteomics Research : The compound has shown potential in proteomics, where it may serve as a useful intermediate in synthesizing other biologically active molecules.

- Binding Affinities : Interaction studies indicate that this compound may bind to specific receptors or enzymes, although detailed mechanisms remain to be fully elucidated .

- Pharmaceutical Applications : Its structural features suggest possible roles in the development of pharmaceuticals targeting various pathways, particularly those involving amino acid metabolism .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-N-methylpropanamide hydrochloride | C₄H₁₁ClN₂O | Methyl substitution at nitrogen enhancing reactivity |

| N-Allyl-2-amino-2-methylpropanamide | C₅H₁₃ClN₂O | Contains an allyl group for increased reactivity |

| 3-Amino-3-methylbutanamide | C₅H₁₃N₂O | Branched chain structure affecting biological properties |

The branching at the alpha carbon in this compound contributes to its distinct biological activity compared to these analogs.

Case Studies and Research Findings

Several studies have investigated the potential applications of this compound:

- Pharmacophore Modeling : A study utilizing pharmacophore generation tools highlighted the compound's potential as a lead structure for developing new drugs targeting G-protein coupled receptors (GPCRs) .

- QSAR Studies : Quantitative structure-activity relationship (QSAR) analyses have been applied to derivatives of propanamide compounds, indicating that modifications in the structure can significantly influence biological activity, suggesting pathways for optimizing efficacy .

- Anticonvulsant Activity : Research on related propanamide derivatives has shown promise in anticonvulsant activity, indicating that compounds with similar structures may exhibit neuroprotective effects .

Propiedades

IUPAC Name |

2-amino-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-4(2,6)3(5)7/h6H2,1-2H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOBGZDFMKCKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 2-Amino-2-methylpropanamide derivatives interact with the ghrelin receptor and what are the downstream effects?

A: Research indicates that certain this compound derivatives, specifically N-[1(R)-1, 2-dihydro-1-ethanesulfonylspiro-3H-indole-3,4′-piperidin)-1′-yl]carbonyl-2-(phenylmethoxy)-ethyl-2-amino-2-methylpropanamide (MK-677), act as potent agonists of the ghrelin receptor [, ]. This interaction stimulates the receptor, leading to the activation of the G protein Gαo1 []. This activation initiates downstream signaling cascades, ultimately impacting various physiological processes, including growth hormone secretion.

Q2: What is the significance of understanding the structure-activity relationship (SAR) of these compounds?

A: Understanding the SAR of this compound derivatives and related compounds is crucial for developing more selective and potent ghrelin receptor modulators []. By studying how specific structural modifications impact receptor binding and activity, researchers can optimize desired pharmacological properties while minimizing off-target effects. This knowledge is essential for designing novel therapeutics targeting the ghrelin receptor for various conditions, including growth hormone deficiencies and metabolic disorders.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.